molecular formula C12H6BrCl2NO3 B8332878 2-(3-Bromo-5-chlorophenoxy)-1-chloro-3-nitrobenzene

2-(3-Bromo-5-chlorophenoxy)-1-chloro-3-nitrobenzene

Cat. No. B8332878
M. Wt: 362.99 g/mol
InChI Key: AETWZMQAYAKLNR-UHFFFAOYSA-N
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Patent
US07781454B2

Procedure details

2,3-dichloronitrobenzene (764 mg, 3.99 mmol), 3-bromo-5-chlorophenol (1.65 g, 7.98 mmol) and potassium carbonate (661 mg, 4.79 mmol) were suspended in NMP (5 mL) and placed in an oil bath at 120° C. After 2 hours, the reaction was allowed to cool to room temperature, saturated aqueous ammonium chloride (10 mL) was added and the mixture was extracted with ethyl acetate (2×50 mL). The combined organic fractions were washed with dilute brine (4×50 mL), dried (MgSO4), filtered and the solvent was evaporated under reduced pressure. The residue was purified by automated column chromatography on silica gel (80 g), eluting with 0-100% CH2Cl2/hexanes to yield the title compound. 1H NMR (CD3CN) δ 8.02 (dd, J=8.3 Hz, J=1.5 Hz, 1H), 7.88 (dd, J=8.2 Hz, J=1.6 Hz, 1H), 7.52 (dd, J=8.2 Hz, J=8.3 Hz, 1H), 7.38 (m, 1H), 7.07 (m, 1H), 6.97 (m, 1H).
Quantity
764 mg
Type
reactant
Reaction Step One
Quantity
1.65 g
Type
reactant
Reaction Step Two
Quantity
661 mg
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
reactant
Reaction Step Four
Name
Quantity
5 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:7]([Cl:8])=[CH:6][CH:5]=[CH:4][C:3]=1[N+:9]([O-:11])=[O:10].[Br:12][C:13]1[CH:14]=[C:15]([OH:20])[CH:16]=[C:17]([Cl:19])[CH:18]=1.C(=O)([O-])[O-].[K+].[K+].[Cl-].[NH4+]>CN1C(=O)CCC1>[Br:12][C:13]1[CH:14]=[C:15]([CH:16]=[C:17]([Cl:19])[CH:18]=1)[O:20][C:2]1[C:3]([N+:9]([O-:11])=[O:10])=[CH:4][CH:5]=[CH:6][C:7]=1[Cl:8] |f:2.3.4,5.6|

Inputs

Step One
Name
Quantity
764 mg
Type
reactant
Smiles
ClC1=C(C=CC=C1Cl)[N+](=O)[O-]
Step Two
Name
Quantity
1.65 g
Type
reactant
Smiles
BrC=1C=C(C=C(C1)Cl)O
Step Three
Name
Quantity
661 mg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Four
Name
Quantity
10 mL
Type
reactant
Smiles
[Cl-].[NH4+]
Step Five
Name
Quantity
5 mL
Type
solvent
Smiles
CN1CCCC1=O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
placed in an oil bath at 120° C
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate (2×50 mL)
WASH
Type
WASH
Details
The combined organic fractions were washed with dilute brine (4×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by automated column chromatography on silica gel (80 g)
WASH
Type
WASH
Details
eluting with 0-100% CH2Cl2/hexanes

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC=1C=C(OC2=C(C=CC=C2[N+](=O)[O-])Cl)C=C(C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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